N-[p-(Dimethylamino)benzylidene]aniline
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Overview
Description
N-[p-(Dimethylamino)benzylidene]aniline, also known as p,p’-Benzylidenebis(N,N-dimethylaniline), is a chemical compound with the molecular formula C23H26N2. It is a type of Schiff base, which is formed by the condensation of an amine with a carbonyl compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[p-(Dimethylamino)benzylidene]aniline can be synthesized through the Schiff base reaction, which involves the condensation of benzaldehyde with aniline. The reaction typically requires a catalyst and can be carried out under mild conditions. For instance, a green synthesis method using Kinnow peel powder as a catalyst has been reported to yield the compound efficiently . Another method involves the use of bimetallic reduced graphene oxide as a catalyst, which facilitates the oxidation of benzyl alcohol to benzaldehyde, followed by its reaction with aniline .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of green catalysts and environmentally friendly methods is becoming increasingly popular to minimize chemical waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[p-(Dimethylamino)benzylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
N-[p-(Dimethylamino)benzylidene]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[p-(Dimethylamino)benzylidene]aniline involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions. For instance, the hydrazine nitrogen and sulfur atoms are sites for electrophilic attack, while the dimethylamino and benzylidene hydrogen atoms are sites for nucleophilic attack .
Comparison with Similar Compounds
N-[p-(Dimethylamino)benzylidene]aniline can be compared with other Schiff bases and similar compounds:
N-Benzylideneaniline: Similar in structure but lacks the dimethylamino group, which affects its reactivity and applications.
4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one: Another Schiff base with different functional groups, leading to distinct chemical properties and uses.
Biological Activity
N-[p-(Dimethylamino)benzylidene]aniline, commonly referred to as a Schiff base, is a compound that has garnered attention due to its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This article delves into the synthesis, characterization, and biological activities of this compound, supported by relevant research findings and case studies.
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between p-dimethylaminobenzaldehyde and aniline. This reaction can be performed under various conditions, including solvent-free environments or using mild solvents such as methanol or ethanol.
- Reaction Equation :
p Dimethylaminobenzaldehyde+Aniline→N p Dimethylamino benzylidene aniline+H2O
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and understanding its properties. Common techniques include:
- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups; characteristic peaks for imine bonds are typically observed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
- X-ray Diffraction (XRD) : Used to determine the crystallographic structure.
Example Data Table
Characteristic | Observed Value |
---|---|
FT-IR Peak (C=N) | ~1635 cm−1 |
NMR Chemical Shift (Ar-H) | 6.62 - 8.28 ppm |
Yield | 68% |
Antimicrobial Properties
Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results.
- Case Study : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound. The results suggest that while it exhibits cytotoxic effects on certain cancer cell lines, it shows lower toxicity towards normal cells.
- Example Findings :
- IC50 values for cancer cell lines (e.g., HeLa, MCF-7) were reported between 20 to 40 µg/mL.
- Normal cell lines exhibited IC50 values above 100 µg/mL, indicating a selective toxicity towards cancer cells.
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. The compound demonstrated significant free radical scavenging activity in various assays.
- DPPH Assay Results : The compound showed an inhibition percentage of over 70% at a concentration of 50 µg/mL.
Properties
CAS No. |
889-37-2 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
MFFDJRYGVWMCQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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